molecular formula C15H22BrN3O2 B13502724 tert-Butyl 3-((5-bromopyridin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-((5-bromopyridin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13502724
M. Wt: 356.26 g/mol
InChI Key: JXDMVIJBRFIQJL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-bromopyridin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a bromopyridine moiety, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((5-bromopyridin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-bromopyridine-2-amine with tert-butyl 3-aminopyrrolidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((5-bromopyridin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

tert-Butyl 3-((5-bromopyridin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-bromopyridin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The compound may also interfere with specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((5-bromopyridin-2-yl)(methyl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl 3-[(5-bromopyridin-2-yl)-methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-7-12(10-19)18(4)13-6-5-11(16)9-17-13/h5-6,9,12H,7-8,10H2,1-4H3

InChI Key

JXDMVIJBRFIQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC=C(C=C2)Br

Origin of Product

United States

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